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Compound of Interest

Compound Name: (S,E)-Cyclooct-2-enol

Cat. No.: B12378701 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
(S,E)-Cyclooct-2-enol is a chiral allylic alcohol that holds significance as a versatile building

block in asymmetric synthesis. Its unique eight-membered ring structure, coupled with the

presence of a stereocenter and a reactive double bond, makes it a valuable precursor for the

synthesis of complex molecular architectures, including natural products and potential

therapeutic agents. This technical guide provides a comprehensive overview of the chemical

properties, synthesis, and potential applications of (S,E)-Cyclooct-2-enol, with a focus on

experimental details and data presentation relevant to researchers in the fields of organic

chemistry and drug development.

Chemical Properties and Spectroscopic Data
(S,E)-Cyclooct-2-enol, with the chemical formula C8H14O, is a colorless oil. Its structure

consists of an eight-membered carbon ring containing a trans-configured double bond and a

hydroxyl group at a stereogenic center.

Table 1: Physicochemical Properties of (S,E)-Cyclooct-2-enol
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Property Value Reference

CAS Number 93301-76-9 [1]

Molecular Formula C8H14O [1]

Molecular Weight 126.20 g/mol [1]

Appearance Colorless oil
Inferred from related

compounds

Boiling Point Not available

Melting Point Not available

Density Not available

Solubility
Soluble in common organic

solvents
Inferred from structure

Spectroscopic Data:

While specific spectroscopic data for the enantiomerically pure (S,E)-Cyclooct-2-enol is not

readily available in the searched literature, representative data for related cyclooctenol

derivatives can be used for characterization.

Expected ¹H NMR (proton nuclear magnetic resonance) signals:

Signals in the olefinic region (δ 5.5-6.0 ppm) corresponding to the protons of the trans-

double bond.

A signal for the proton attached to the carbon bearing the hydroxyl group (carbinol proton) in

the region of δ 3.5-4.5 ppm.

A complex multiplet pattern in the aliphatic region (δ 1.0-2.5 ppm) for the methylene protons

of the cyclooctane ring.

Expected ¹³C NMR (carbon-13 nuclear magnetic resonance) signals:

Signals for the olefinic carbons in the range of δ 125-140 ppm.
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A signal for the carbon attached to the hydroxyl group around δ 65-75 ppm.

Multiple signals in the aliphatic region (δ 20-40 ppm) for the other ring carbons.

Expected IR (infrared) spectroscopy bands:

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H

stretching of the alcohol.

A band around 3010-3050 cm⁻¹ for the C-H stretching of the vinylic protons.

A band around 1640-1680 cm⁻¹ for the C=C stretching of the trans-double bond.

Expected Mass Spectrometry (MS) data:

The molecular ion peak (M⁺) would be expected at m/z = 126.

Synthesis of (S,E)-Cyclooct-2-enol
The enantioselective synthesis of (S,E)-Cyclooct-2-enol can be effectively achieved through

the kinetic resolution of racemic (E)-cyclooct-2-enol using enzymatic methods. Lipases,

particularly Candida antarctica lipase B (CaLB), have shown high efficiency and

enantioselectivity in the acylation of cyclic allylic alcohols.[2][3]

Preparation of Racemic (E)-Cyclooct-2-enol
The racemic starting material can be prepared from cyclooctene oxide via isomerization.

Experimental Protocol: Synthesis of racemic (E)-Cyclooct-2-enol

Reaction Setup: To a solution of cyclooctene oxide in an appropriate aprotic solvent (e.g.,

anhydrous diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or

argon), add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at a low

temperature (e.g., -78 °C).

Reaction Execution: The base will deprotonate a carbon adjacent to the epoxide, leading to a

ring-opening and rearrangement to form the allylic alcohol. The reaction mixture is typically

stirred at low temperature for several hours.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b12378701?utm_src=pdf-body
https://www.benchchem.com/product/b12378701?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/27671695/
https://www.researchgate.net/publication/310510873_Improved_racemate_resolution_of_pentan-2-ol_and_trans-Z-cyclooct-5-ene-12-diol_by_lipase_catalysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12378701?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Work-up and Purification: The reaction is quenched by the addition of a proton source, such

as saturated aqueous ammonium chloride. The organic layer is separated, and the aqueous

layer is extracted with an organic solvent. The combined organic layers are washed with

brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrated

under reduced pressure. The crude product is then purified by column chromatography on

silica gel to afford racemic (E)-cyclooct-2-enol.

Enzymatic Kinetic Resolution
The kinetic resolution of the racemic alcohol separates the enantiomers based on the

differential rate of reaction of each enantiomer with an acyl donor in the presence of a lipase.

Experimental Protocol: Lipase-catalyzed kinetic resolution of (E)-Cyclooct-2-enol

Reaction Setup: In a flask, dissolve racemic (E)-cyclooct-2-enol in a suitable organic solvent

(e.g., toluene or hexane). Add an acyl donor, such as vinyl acetate or isopropenyl acetate,

and the immobilized lipase (e.g., Novozym 435, which is immobilized CaLB).

Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., room

temperature or slightly elevated). The progress of the reaction is monitored by techniques

such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the

conversion.

Reaction Termination and Separation: The reaction is stopped at approximately 50%

conversion to achieve high enantiomeric excess for both the unreacted alcohol and the

formed ester. The enzyme is removed by filtration. The filtrate is concentrated, and the

remaining (S,E)-Cyclooct-2-enol is separated from the acylated (R,E)-enantiomer by

column chromatography.
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Workflow for the Synthesis of (S,E)-Cyclooct-2-enol

Preparation of Racemic Precursor
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Cyclooctene Oxide

Racemic (E)-Cyclooct-2-enol

 Isomerization (e.g., with LDA)

(S,E)-Cyclooct-2-enol + (R,E)-Ester

 Lipase (e.g., CaLB), Acyl Donor

(S,E)-Cyclooct-2-enol

 Column Chromatography

Click to download full resolution via product page

Caption: Synthesis of (S,E)-Cyclooct-2-enol.

Reactions of (S,E)-Cyclooct-2-enol
As a chiral building block, (S,E)-Cyclooct-2-enol can undergo a variety of chemical

transformations, allowing for the introduction of further complexity and the construction of target

molecules.
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O-Functionalization: The hydroxyl group can be protected, acylated, or converted into a

leaving group for subsequent nucleophilic substitution reactions.

Epoxidation: The double bond can be epoxidized, leading to the formation of chiral epoxy

alcohols, which are valuable intermediates.

Diels-Alder Reactions: The strained trans-double bond in the cyclooctene ring makes it a

reactive dienophile in Diels-Alder reactions, particularly in strain-promoted cycloadditions.

This reactivity is a cornerstone of its application in bioorthogonal chemistry.[4]

Oxidation: The secondary alcohol can be oxidized to the corresponding enone, (E)-cyclooct-

2-enone.

Key Reactions of (S,E)-Cyclooct-2-enol

(S,E)-Cyclooct-2-enol

O-Protected Derivative

 Protection (e.g., silylation)
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 Epoxidation (e.g., m-CPBA)

Diels-Alder Adduct

 Dienophile in [4+2] Cycloaddition

(E)-Cyclooct-2-enone

 Oxidation (e.g., PCC, Swern)
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Caption: Reactions of (S,E)-Cyclooct-2-enol.

Applications in Drug Development and Research
While specific drugs derived directly from (S,E)-Cyclooct-2-enol are not prominent in the

literature, its structural motifs and those of related cyclooctene derivatives are of significant

interest in medicinal chemistry and chemical biology.

Bioorthogonal Chemistry: The strained trans-cyclooctene (TCO) moiety, which can be

derived from cyclooctenols, is a key player in bioorthogonal "click chemistry". TCO
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derivatives react rapidly and specifically with tetrazines in inverse-electron-demand Diels-

Alder reactions. This reaction is widely used for in vivo imaging, drug targeting, and studying

biological processes in living systems due to its high biocompatibility and fast reaction

kinetics.[4]

Scaffold for Bioactive Molecules: The cyclooctane ring is present in a number of natural

products with interesting biological activities. Chiral cyclooctenols serve as valuable starting

materials for the total synthesis of such compounds. The conformational flexibility and unique

three-dimensional shape of the eight-membered ring can be exploited to design molecules

with specific interactions with biological targets. Some cyclooctene derivatives have shown

potential antimicrobial and anticancer activities.[5]

Probes for Studying Biological Pathways: The ability to attach cyclooctene moieties to

biomolecules via bioorthogonal ligation allows for the development of chemical probes to

study cellular signaling pathways. For instance, a TCO-modified ligand could be used to

track its interaction with a specific receptor in real-time within a living cell.

Safety and Handling
Detailed toxicological data for (S,E)-Cyclooct-2-enol is not available. As with all laboratory

chemicals, it should be handled with appropriate personal protective equipment (PPE),

including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated

fume hood.

Table 2: GHS Hazard Information for a related compound, (E)-Cyclooct-4-enol
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Pictogram Signal Word Hazard Statement
Precautionary
Statement

alt text Danger
H318: Causes serious

eye damage.

P280: Wear protective

gloves/protective

clothing/eye

protection/face

protection.

P305+P351+P338: IF

IN EYES: Rinse

cautiously with water

for several minutes.

Remove contact

lenses, if present and

easy to do. Continue

rinsing.

Note: This information is for a related compound and should be used as a guideline. A specific

safety data sheet (SDS) for (S,E)-Cyclooct-2-enol should be consulted before use.

Conclusion
(S,E)-Cyclooct-2-enol is a chiral building block with significant potential in organic synthesis

and chemical biology. Its efficient synthesis via enzymatic kinetic resolution provides access to

enantiomerically pure material. The unique reactivity of its strained trans-double bond,

particularly in bioorthogonal chemistry, positions it as a valuable tool for researchers in drug

development and for the study of complex biological systems. Further exploration of the

chemical space around this scaffold is likely to yield novel compounds with interesting and

useful properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6270989/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6270989/
https://pubmed.ncbi.nlm.nih.gov/27671695/
https://pubmed.ncbi.nlm.nih.gov/27671695/
https://www.researchgate.net/publication/310510873_Improved_racemate_resolution_of_pentan-2-ol_and_trans-Z-cyclooct-5-ene-12-diol_by_lipase_catalysis
https://www.sigmaaldrich.com/TW/zh/product/aldrich/764396
https://www.benchchem.com/pdf/Unveiling_the_Biological_Potential_of_Cyclooctene_Based_Ketones_A_Comparative_Analysis.pdf
https://www.benchchem.com/product/b12378701#what-is-s-e-cyclooct-2-enol
https://www.benchchem.com/product/b12378701#what-is-s-e-cyclooct-2-enol
https://www.benchchem.com/product/b12378701#what-is-s-e-cyclooct-2-enol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12378701?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12378701?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

